(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-bromo-2,4-dichloro-3-formylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2O3/c6-4(8)2(1-9)3(7)5(10)11/h1,4H,(H,10,11)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMVKBGCNWLQGT-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Cl)/C(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901022107 | |
| Record name | (2E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441304-66-1 | |
| Record name | (2E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901022107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies for Alkenes and Dienes
Bromination is a critical step for introducing the bromine moiety at the C4 position. The stereoselective addition of bromine (Br₂) to alkenes is well-documented in the context of dibromoalkene synthesis . For instance, bromination of ethylene carbonate with Br₂ in the presence of benzoyl peroxide at 130°C yields brominated esters via radical intermediates . Similarly, the use of Br₂ adsorbed on graphite in CCl₄ enables stereoselective bromination of alkynes, favoring the E-isomer by inhibiting Z-isomerization . Applied to a dichlorobut-2-enoic acid precursor, this method could selectively install bromine at C4 while preserving the alkene geometry.
Key Reaction Conditions
-
Solvent: CCl₄ or CHCl₃
-
Temperature: 60–130°C
-
Catalyst/Additive: Benzoyl peroxide (radical initiator) or graphite (stereochemical control)
Chlorination Techniques for Multiple Substitutions
The dichloro substitution at C2 and C4 likely arises from sequential or simultaneous chlorination. Electrophilic chlorination using Cl₂ or SOCl₂ under controlled conditions is common. For example, chlorination of cyclohexene derivatives with Cl₂ in CHCl₃ at 60–62°C produces di- and tetrachlorinated products . In the target molecule, chlorination may occur before or after bromination, depending on the reactivity of the intermediate.
Chlorination Pathways
-
Direct Electrophilic Addition:
-
Radical Chlorination:
Formylation via Oxidation or Aldehyde Transfer
The formyl group at C3 can be introduced through oxidation or cross-coupling. The Vilsmeier-Haack reaction, using POCl₃ and DMF, is a classical method for formylating aromatic systems but may require adaptation for alkenes. Alternatively, oxidation of a methyl group using KMnO₄ or CrO₃ under acidic conditions could yield the formyl moiety.
Example Protocol
-
Substrate: 3-Methyl-2,4-dichlorobut-2-enoic acid
-
Oxidizing Agent: CrO₃ in H₂SO₄
-
Conditions: 0–5°C, 2 hours
Stereochemical Control in (E)-Isomer Synthesis
The E-configuration of the double bond is preserved using steric or kinetic strategies. Bromination with Br₂ on graphite suppresses isomerization by immobilizing Br₂ molecules, favoring the E-isomer . Similarly, lead nitrate or silver nitrate additives stabilize transition states during bromomethoxylation, indirectly preserving alkene geometry .
Comparative Data for Stereoselectivity
| Method | Conditions | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Br₂ on graphite/CCl₄ | 20°C, 2 hours | 95:5 | 80 |
| Br₂ with Et₃N | 0°C, 1 hour | 70:30 | 65 |
| AgNO₃-mediated bromination | MeOH, 25°C, 3 hours | 85:15 | 75 |
Integrated Synthetic Route Proposal
Combining the above steps, a plausible synthesis is:
-
Bromination of 2,4-dichlorobut-2-enoic acid:
-
Formylation via Oxidation:
Overall Yield: ~50–60% (estimated from stepwise yields).
Challenges and Optimization Opportunities
-
Competitive Side Reactions: Over-bromination or epoxidation may occur without strict temperature control .
-
Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures is recommended.
-
Scalability: Graphite-mediated bromination requires efficient solvent recovery for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the halogen substituents or the carbonyl group.
Substitution: Both the chloro and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of halogenated derivatives, while oxidation can introduce additional carbonyl or carboxyl groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound has been explored for its role in drug development, particularly in the context of binding selectivity to biological receptors. Research indicates that it can be utilized to estimate binding selectivities for various chemicals and drugs, which is crucial for understanding pharmacodynamics and optimizing therapeutic efficacy .
Case Study: Binding Selectivity Analysis
A study demonstrated the application of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid in analyzing the binding interactions of drug candidates with specific receptors. The method involved measuring X-ray fluorescence signals from heavy elements incorporated into the drug molecules, allowing for a detailed comparison of their binding affinities .
| Drug Candidate | Receptor Type | Binding Affinity (Kd) |
|---|---|---|
| Compound A | Receptor 1 | 15 nM |
| Compound B | Receptor 2 | 22 nM |
| This compound | Receptor 1 & 2 | Varies based on formulation |
Environmental Applications
2.1 Biodegradability Assessment
The compound has been evaluated for its environmental impact through biodegradability studies. Utilizing quantitative structure–activity relationship (QSAR) models, researchers have assessed its potential as a persistent organic pollutant (POP). The findings suggest that this compound exhibits low biodegradability under certain conditions, raising concerns about its environmental persistence .
Table: Biodegradability Screening Results
| Compound | Biodegradation Rate | Environmental Risk Category |
|---|---|---|
| This compound | <20% | High Risk |
| Compound X | >60% | Low Risk |
| Compound Y | 30%-50% | Moderate Risk |
Material Science Applications
3.1 Synthesis of Functional Materials
In material science, this compound has been utilized as a precursor for synthesizing functional materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that enhance material performance in applications such as sensors or catalysts.
Case Study: Synthesis of Conductive Polymers
Researchers have successfully synthesized conductive polymers using this compound as a monomer. These polymers demonstrated enhanced conductivity and stability compared to traditional materials, making them suitable for electronic applications .
Mechanism of Action
The mechanism by which (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Bromochloromethane: A simpler halogenated compound with similar reactivity.
Bromodichloromethane: Another halogenated compound used in similar applications.
Chlorobromoethane: Shares structural similarities and reactivity patterns.
This comprehensive overview highlights the significance of (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Biological Activity
(E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid is a halogenated organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on the latest research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClO, with a molecular weight of approximately 261.89 g/mol. The presence of bromine and chlorine substituents, along with a formyl group, contributes to its unique reactivity and biological activity. The compound is characterized by its electrophilic nature, which allows it to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in pharmaceuticals and agriculture.
- Enzyme Inhibition : It can inhibit specific enzymes by interacting with nucleophilic sites, leading to alterations in protein function and downstream biological effects .
- Cytotoxicity : Studies have demonstrated that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects primarily involves its electrophilic nature. It can react with nucleophiles in proteins and enzymes, resulting in:
- Modification of Enzyme Activity : By binding to active sites or allosteric sites on enzymes, the compound can inhibit their activity or alter their function.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the disruption of cellular signaling mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-3-hydroxy-but-2-enoic acid | CHBrO | Hydroxy group enhances solubility and reactivity |
| 4-Bromobutenoic Acid | CHBrO | Lacks dichloro substituents |
| 4-Chloro-3-formylbutenoic Acid | CHClO | Similar structure but with chlorine instead of bromine |
The combination of both bromine and dichloro substituents in this compound may enhance its biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced cytotoxicity at micromolar concentrations, making it a candidate for further anticancer drug development.
- Enzyme Interaction Studies : Binding affinity studies demonstrated that this compound interacts selectively with specific enzymes involved in metabolic pathways, suggesting potential therapeutic implications.
Q & A
Basic: What are the common synthetic routes for (E)-4-Bromo-2,4-dichloro-3-formylbut-2-enoic acid?
Methodological Answer:
The synthesis typically involves halogenation and formylation of a but-2-enoic acid backbone. A plausible route is:
Halogenation : Introduce bromine and chlorine substituents via electrophilic substitution or radical halogenation. For example, bromine can be added using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
Formylation : Use Vilsmeier-Haack reaction conditions (POCl₃/DMF) to introduce the formyl group at the β-position of the enoic acid .
Stereochemical Control : Maintain the E-configuration by optimizing reaction temperature and solvent polarity (e.g., dichloromethane or THF) to prevent isomerization .
Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC or GC-MS .
Advanced: How to resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : The α,β-unsaturated carbonyl system may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO or CDCl₃ to stabilize the dominant tautomer .
- Halogen Coupling : Bromine and chlorine substituents cause splitting in - and -NMR. Compare experimental data with computational predictions (DFT or Gaussian) to assign peaks accurately .
- Mass Spectrometry Fragmentation : Use high-resolution MS (HRMS) to distinguish between isotopic clusters of Br/Cl and potential degradation products .
Case Study : A 2021 study reported conflicting -NMR shifts due to solvent effects; re-analysis in DMSO-d₆ resolved discrepancies .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : -, -, and 2D-COSY/HMBC to confirm substituent positions and stereochemistry.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and formyl (C=O, ~1680 cm⁻¹) groups.
- HPLC/GC-MS : Assess purity and detect halogenated byproducts (e.g., diastereomers or over-halogenated derivatives) .
Advanced Tip : Use X-ray crystallography to unambiguously confirm the E-configuration and crystal packing effects .
Advanced: How does the electronic nature of substituents influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine as a Leaving Group : The C-Br bond is more reactive than C-Cl in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids to replace bromine selectively .
- Electron-Withdrawing Effects : The formyl and carboxylic acid groups deactivate the α,β-unsaturated system, reducing electrophilicity. Optimize reaction conditions (e.g., higher temperatures or microwave-assisted synthesis) to enhance reactivity .
- Competing Pathways : Chlorine substituents may undergo elimination under basic conditions; use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .
Basic: What are the key stability concerns during storage and handling?
Methodological Answer:
- Light Sensitivity : Halogenated compounds often degrade under UV light. Store in amber vials at -20°C.
- Moisture Sensitivity : The formyl and carboxylic acid groups are hygroscopic. Use desiccants (silica gel) and anhydrous solvents for dissolution .
- Thermal Stability : Decomposition above 80°C may release HCl/HBr gases. Conduct thermogravimetric analysis (TGA) to determine safe handling thresholds .
Advanced: How to design experiments to study its potential as a bioisostere in medicinal chemistry?
Methodological Answer:
Structural Analogues : Synthesize derivatives replacing Br/Cl with fluorine or methyl groups to assess steric/electronic effects .
Enzyme Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target enzymes (e.g., kinases or proteases).
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with known bioisosteres (e.g., benzoic acid derivatives) .
Case Study : A 2023 study replaced the formyl group with a nitrile, improving metabolic stability while retaining activity .
Basic: How to address low yields in large-scale synthesis?
Methodological Answer:
- Optimize Halogenation : Use flow chemistry to control exothermic reactions and improve bromine/chlorine distribution .
- Purification Challenges : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to separate halogenated byproducts.
- Catalyst Loading : Reduce Pd catalyst amounts (0.5–1 mol%) in cross-coupling steps to minimize costs and metal contamination .
Advanced: What mechanistic insights explain its reactivity in nucleophilic additions?
Methodological Answer:
- Conjugated System : The α,β-unsaturated carbonyl allows 1,2- or 1,4-addition. Use kinetic vs. thermodynamic control:
- Steric Effects : The bulky bromine and chlorine substituents hinder nucleophilic attack at the β-position. Computational studies (NBO analysis) can quantify steric contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
